2-Bromo-1-(6-methylpyridin-2-yl)ethanone 2-Bromo-1-(6-methylpyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 88625-09-6
VCID: VC3815200
InChI: InChI=1S/C8H8BrNO/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4H,5H2,1H3
SMILES: CC1=NC(=CC=C1)C(=O)CBr
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol

2-Bromo-1-(6-methylpyridin-2-yl)ethanone

CAS No.: 88625-09-6

Cat. No.: VC3815200

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(6-methylpyridin-2-yl)ethanone - 88625-09-6

Specification

CAS No. 88625-09-6
Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
IUPAC Name 2-bromo-1-(6-methylpyridin-2-yl)ethanone
Standard InChI InChI=1S/C8H8BrNO/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4H,5H2,1H3
Standard InChI Key UTOCGDHGZVWDAJ-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C(=O)CBr
Canonical SMILES CC1=NC(=CC=C1)C(=O)CBr

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Bromo-1-(6-methylpyridin-2-yl)ethanone consists of a pyridine ring substituted with a methyl group at the 6-position and an α-bromo acetyl group at the 2-position. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₈H₈BrNO
Molecular Weight214.059 g/mol
Exact Mass212.979 g/mol
Topological Polar Surface Area (PSA)29.96 Ų
LogP (Partition Coefficient)1.97

The compound’s LogP value indicates moderate lipophilicity, suggesting balanced solubility in both organic and aqueous media. The pyridine ring contributes to its aromatic character, while the electron-withdrawing bromine atom enhances reactivity at the ketone group.

Synthesis and Manufacturing

Direct Synthesis Routes

A common method for synthesizing brominated pyridinyl ethanones involves the bromination of acetylpyridine derivatives. For instance, 2-bromoacetyl-6-methylpyridine can be prepared by treating 6-methylpyridin-2-yl ethanone with bromine in acetic acid, followed by purification via recrystallization . This approach is scalable and yields high-purity product, as evidenced by its use in synthesizing benzimidazole derivatives .

Applications in Organic and Medicinal Chemistry

Building Block for Heterocyclic Compounds

The reactivity of the α-bromo ketone group facilitates nucleophilic substitutions, making this compound a precursor for thiazoles, imidazoles, and other nitrogen-containing heterocycles. For example, reaction with 2-chlorobenzimidazole yields 1-[2-(6-methylpyrid-2-yl)-2-oxoethyl]-2-chlorobenzimidazole, a potential intermediate for antiviral or anticancer agents .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)LogPKey Applications
2-Bromo-1-(6-methylpyridin-2-yl)ethanoneC₈H₈BrNO214.0591.97Heterocyclic synthesis
2-Bromo-1-(6-bromopyridin-2-yl)ethanoneC₇H₅Br₂NO278.9332.41Pharmaceutical intermediates
2-Bromo-1-(pyridin-4-yl)ethanoneC₇H₆BrNO200.0311.12Catalysis research

The higher LogP of 2-bromo-1-(6-bromopyridin-2-yl)ethanone reflects increased hydrophobicity due to the additional bromine atom, which may influence membrane permeability in drug candidates .

Future Research Directions

  • Mechanistic Studies: Elucidating the compound’s reactivity under varying conditions (e.g., solvent effects, temperature) could optimize its use in coupling reactions.

  • Biological Screening: Evaluating its efficacy in antimicrobial or anticancer assays may uncover novel therapeutic applications.

  • Green Chemistry Approaches: Developing solvent-free or catalytic synthesis methods to enhance sustainability.

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